molecular formula C12H18N2O2 B1422877 N,N-Diethyl-3-nitro-benzeneethanamine CAS No. 932405-32-8

N,N-Diethyl-3-nitro-benzeneethanamine

Cat. No.: B1422877
CAS No.: 932405-32-8
M. Wt: 222.28 g/mol
InChI Key: MGOKLRJHSRUNBC-UHFFFAOYSA-N
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Chemical Reactions Analysis

N,N-Diethyl-3-nitro-benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in N,N-Diethyl-3-amino-benzeneethanamine.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a catalyst, and oxidizing agents such as potassium permanganate (KMnO4) . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Diethyl-3-nitro-benzeneethanamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

    Biology: Researchers use this compound to study the effects of nitro and amine groups on biological systems.

    Medicine: It serves as a precursor in the development of drugs, particularly Ropinirole derivatives, which are used to treat conditions like Parkinson’s disease.

    Industry: This compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-nitro-benzeneethanamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N,N-Diethyl-3-nitro-benzeneethanamine can be compared with other similar compounds, such as:

    N,N-Diethyl-3-amino-benzeneethanamine: This compound is formed by the reduction of the nitro group in this compound.

    N,N-Diethyl-4-nitro-benzeneethanamine: Similar in structure but with the nitro group in the para position.

    N,N-Diethyl-2-nitro-benzeneethanamine: Similar in structure but with the nitro group in the ortho position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .

Properties

IUPAC Name

N,N-diethyl-2-(3-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-13(4-2)9-8-11-6-5-7-12(10-11)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKLRJHSRUNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711691
Record name N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932405-32-8
Record name N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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